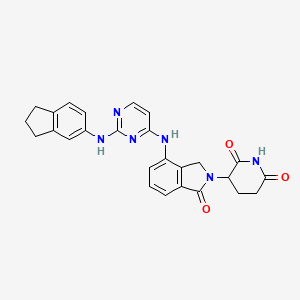

ZXH-1-161

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C26H24N6O3 |

|---|---|

分子量 |

468.5 g/mol |

IUPAC 名称 |

3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C26H24N6O3/c33-23-10-9-21(24(34)31-23)32-14-19-18(25(32)35)5-2-6-20(19)29-22-11-12-27-26(30-22)28-17-8-7-15-3-1-4-16(15)13-17/h2,5-8,11-13,21H,1,3-4,9-10,14H2,(H,31,33,34)(H2,27,28,29,30) |

InChI 键 |

KCIIVRZRNLZKQA-UHFFFAOYSA-N |

规范 SMILES |

C1CC2=C(C1)C=C(C=C2)NC3=NC=CC(=N3)NC4=CC=CC5=C4CN(C5=O)C6CCC(=O)NC6=O |

产品来源 |

United States |

Foundational & Exploratory

The Molecular Glue ZXH-1-161: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZXH-1-161 is a potent and selective molecular glue that induces the degradation of the translation termination factor GSPT1. By modulating the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), this compound facilitates the ubiquitination and subsequent proteasomal degradation of GSPT1, leading to antiproliferative effects in cancer cells. This document provides an in-depth overview of the mechanism of action of this compound, including detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows involved in its characterization.

Core Mechanism of Action

This compound functions as a molecular glue, a small molecule that induces an interaction between two proteins that would not normally occur.[1][2] In this case, this compound binds to Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][4] This binding event alters the substrate specificity of CRBN, prompting the recruitment of GSPT1 as a neo-substrate.[3][5] The CRL4^CRBN^ complex then polyubiquitinates GSPT1, tagging it for recognition and degradation by the 26S proteasome.[1][2] The depletion of GSPT1, a crucial component of the translation termination complex, disrupts protein synthesis, ultimately leading to cell death in susceptible cancer cell lines, such as multiple myeloma and acute myeloid leukemia.[4][6][7] The activity of this compound is entirely dependent on the presence of CRBN.[3]

Caption: Signaling pathway of this compound-induced GSPT1 degradation.

Quantitative Data Summary

The following tables summarize the key quantitative metrics that define the activity of this compound.

Table 1: Antiproliferative Activity

| Cell Line | Assay Duration | IC₅₀ (nM) |

| MM1.S (Wild-Type) | 48 hours | 39 |

Data sourced from Powell, C. E., et al. ACS Chemical Biology 2020.[6][8]

Table 2: Biochemical and Cellular Engagement

| Assay Type | Description | Result |

| in vitro TR-FRET | Measures direct binding of this compound to the DDB1-CRBN complex. | Confirmed binding |

| Cellular CRBN Engagement | Measures the ability of this compound to engage CRBN within a cellular context. | Confirmed engagement |

Data sourced from Powell, C. E., et al. ACS Chemical Biology 2020.[3]

Table 3: GSPT1 Degradation

| Cell Line | Treatment Duration | Concentration for significant degradation |

| MM1.S | 4 hours | 0.01 - 10 µM (Dose-dependent) |

Data sourced from MedChemExpress, referencing Powell, C. E., et al.[8]

Key Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

Antiproliferative Activity Assay

This protocol is used to determine the IC₅₀ value of this compound in a cancer cell line.

-

Cell Culture: MM1.S multiple myeloma cells are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is prepared and added to the cells. A DMSO control is included.

-

Incubation: The treated cells are incubated for 48 hours.

-

Viability Assessment: Cell viability is measured using a commercially available reagent (e.g., CellTiter-Glo®).

-

Data Analysis: Luminescence is read on a plate reader. The data is normalized to the DMSO control, and the IC₅₀ value is calculated using non-linear regression analysis (e.g., in GraphPad Prism).

Western Blot for GSPT1 Degradation

This protocol is used to visualize and quantify the degradation of GSPT1 protein following treatment with this compound.

-

Cell Treatment: MM1.S cells are treated with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a DMSO control for 4 hours.[8]

-

Cell Lysis: Cells are harvested and washed with ice-cold PBS. Cell pellets are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

Sample Preparation: Lysates are normalized for total protein content and mixed with SDS-PAGE loading buffer, then boiled for 5-10 minutes.

-

Gel Electrophoresis: Samples are loaded onto a polyacrylamide gel and separated by size via SDS-PAGE.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody against GSPT1 overnight at 4°C.

-

The membrane is washed three times with TBST.

-

The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

A loading control antibody (e.g., Vinculin, GAPDH) is used to ensure equal protein loading.[3]

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.

in vitro CRBN Binding Assay (TR-FRET)

This biochemical assay confirms the direct interaction between this compound and the CRBN protein complex.

-

Reagents:

-

Biotinylated DDB1ΔB-CRBN protein complex.

-

Lenalidomide-BodipyFL (a fluorescently labeled CRBN binder).

-

Terbium-Streptavidin.

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 200 mM NaCl, 0.1% Pluronic F-68).[3]

-

-

Procedure:

-

This compound is serially diluted.

-

In a 384-well plate, the biotinylated DDB1ΔB-CRBN, Lenalidomide-BodipyFL, and Terbium-Streptavidin are combined.[3]

-

The this compound dilutions are added to the wells.

-

-

Measurement: The plate is incubated, and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured. A decrease in the FRET signal indicates competitive binding of this compound to CRBN.

Experimental and Discovery Workflow

The identification of this compound as a selective GSPT1 degrader followed a systematic workflow.

Caption: Workflow for the discovery and characterization of this compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a novel molecular glue degrader targeting GSPT1/2 with a non-IMiD-based CRBN binder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tenovapharma.com [tenovapharma.com]

- 7. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The Role of Cereblon (CRBN) in the Molecular Activity of ZXH-1-161: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZXH-1-161 is a potent and selective modulator of the E3 ubiquitin ligase Cereblon (CRBN). By engaging CRBN, this compound acts as a "molecular glue," inducing the formation of a ternary complex between CRBN and the neosubstrate GSPT1 (G1 to S phase transition 1), a translation termination factor. This proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1, resulting in potent, CRBN-dependent anti-proliferative activity, particularly in multiple myeloma cell lines. This technical guide provides an in-depth analysis of the pivotal role of CRBN in the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to this compound and the Role of CRBN

Targeted protein degradation has emerged as a promising therapeutic modality, offering the potential to address protein targets previously considered "undruggable." Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's degradation.

This compound is a novel CRBN modulator that exemplifies this mechanism.[1][2] Its activity is fundamentally dependent on the presence and function of CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1] this compound selectively induces the degradation of GSPT1, a key factor in translation termination, which cancer cells often rely on for their high protein synthesis rates.[1][3] This selective degradation of GSPT1 is the primary driver of the anti-tumor effects of this compound.[1]

Quantitative Analysis of CRBN-Dependent Activity

The activity of this compound is strictly contingent on the presence of CRBN. This has been demonstrated through comparative studies in wild-type and CRBN knockout (CRBN-/-) cancer cell lines.

Table 1: Anti-Proliferative Activity of this compound in MM1.S Cells

| Cell Line | IC50 (µM) | Fold Change (CRBN-/- vs. WT) |

| MM1.S Wild-Type (WT) | 0.039[1][2] | - |

| MM1.S CRBN Knockout (CRBN-/-) | > 20[1] | > 512 |

Data from Powell, C. E., et al. (2020).

Table 2: GSPT1 Degradation Profile of this compound

| Compound | Concentration (µM) | Treatment Time | GSPT1 Degradation |

| This compound | 0.01 - 10 | 4 hours | Dose-dependent reduction in GSPT1 levels[1][2] |

As observed in MM1.S wild-type cells.

Mechanism of Action: A CRBN-Mediated Process

The mechanism of action of this compound can be delineated in a series of steps, all of which are orchestrated by CRBN.

-

Binding to CRBN : this compound first binds to a pocket on the surface of CRBN, inducing a conformational change in the protein.

-

Ternary Complex Formation : The this compound-CRBN complex presents a novel surface that is recognized by GSPT1, leading to the formation of a stable ternary complex (CRBN-ZXH-1-161-GSPT1). Molecular docking studies suggest that a hydrogen bond between the pyrimidine ring of this compound and GSPT1 is a key determinant of this selective interaction.[1]

-

Ubiquitination : Within the context of the CRL4CRBN E3 ligase complex, the recruitment of GSPT1 brings it into close proximity with the ubiquitin-conjugating enzyme (E2). This facilitates the transfer of ubiquitin molecules to lysine residues on the surface of GSPT1.

-

Proteasomal Degradation : The poly-ubiquitinated GSPT1 is then recognized by the 26S proteasome, which unfolds and degrades the protein, releasing ubiquitin for recycling.

-

Cellular Effects : The degradation of GSPT1 disrupts protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on high rates of translation.

Caption: Signaling pathway of this compound mediated GSPT1 degradation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the findings related to this compound. Below are representative protocols for key experiments.

Cell Viability Assay

This protocol is used to determine the IC50 of this compound in a CRBN-dependent manner.

-

Cell Culture : Culture MM1.S wild-type and CRBN-/- cells in appropriate media and conditions.

-

Seeding : Seed cells in 96-well plates at a density of 1 x 104 cells per well.

-

Compound Treatment : Treat cells with a serial dilution of this compound (e.g., 0 to 50 µM) for 48 hours. Include a DMSO control.

-

Viability Assessment : Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's instructions.

-

Data Analysis : Normalize the data to the DMSO control and plot the dose-response curve to calculate the IC50 value.

Caption: Workflow for a cell viability assay.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the this compound-induced interaction between CRBN and GSPT1.

-

Cell Treatment : Treat cells (e.g., HEK293T overexpressing tagged CRBN and GSPT1) with this compound or DMSO for a specified time (e.g., 4 hours).

-

Lysis : Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation : Incubate the cell lysates with an antibody against one of the tagged proteins (e.g., anti-FLAG for FLAG-GSPT1) coupled to magnetic beads.

-

Washing : Wash the beads several times to remove non-specific binding proteins.

-

Elution : Elute the bound proteins from the beads.

-

Western Blotting : Analyze the eluted proteins by Western blotting using antibodies against both CRBN and GSPT1 to detect their co-precipitation.

In Vitro Ubiquitination Assay

This assay confirms that the this compound-induced ternary complex leads to the ubiquitination of GSPT1.

-

Reaction Setup : In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5), ubiquitin, ATP, and the CRL4CRBN complex.

-

Substrate and Compound Addition : Add recombinant GSPT1 and either this compound or DMSO to the reaction mixture.

-

Incubation : Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Quenching : Stop the reaction by adding SDS-PAGE loading buffer.

-

Western Blotting : Separate the reaction products by SDS-PAGE and perform a Western blot using an anti-GSPT1 antibody to visualize a ladder of higher molecular weight bands corresponding to ubiquitinated GSPT1.

Logical Relationship of CRBN in this compound Activity

The essential role of CRBN can be summarized through a simple logical diagram.

Caption: Logical dependence of this compound activity on CRBN.

Conclusion

The activity of the molecular glue this compound is inextricably linked to the presence and function of Cereblon. CRBN acts as the essential mediator that, upon binding to this compound, recruits GSPT1 for ubiquitination and subsequent proteasomal degradation. This CRBN-dependent mechanism of action underscores the potential of targeted protein degradation as a therapeutic strategy and highlights this compound as a valuable tool for studying the biological consequences of GSPT1 degradation and for the development of novel anti-cancer therapies. Further research into the structural and kinetic aspects of the CRBN-ZXH-1-161-GSPT1 ternary complex will undoubtedly provide deeper insights into the rational design of next-generation molecular glues.

References

- 1. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. High cereblon expression in neuroendocrine cancer confers vulnerability to GSPT1 molecular glue degrader - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Glue ZXH-1-161

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular glue ZXH-1-161, a potent modulator of the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). By inducing the targeted degradation of the translation termination factor GSPT1, this compound has demonstrated significant anti-proliferative activity in multiple myeloma cell lines, highlighting its potential as a therapeutic agent. This document details the mechanism of action, quantitative data, and key experimental protocols associated with the characterization of this compound.

Mechanism of Action

This compound functions as a molecular glue, a small molecule that induces an interaction between two proteins that would not normally associate. Specifically, this compound binds to CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex. This binding event alters the substrate specificity of CRBN, creating a novel binding surface for the G1 to S phase transition 1 (GSPT1) protein. The resulting ternary complex (CRBN-ZXH-1-161-GSPT1) facilitates the ubiquitination of GSPT1 by the CRL4CRBN E3 ligase. Poly-ubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome. The degradation of GSPT1, a crucial factor in translation termination, leads to downstream cellular stress and apoptosis in cancer cells that are highly dependent on protein synthesis, such as multiple myeloma.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds from the foundational study by Powell et al. (2020).[2]

Table 1: Anti-proliferative Activity of this compound in Multiple Myeloma Cells

| Compound | Cell Line | IC50 (µM) | Assay Duration (hours) |

| This compound | MM1.S | 0.039 | 48 |

IC50 values represent the concentration of the compound that inhibits 50% of cell proliferation.[1][3]

Table 2: GSPT1 Degradation Activity of this compound

| Compound | Cell Line | Concentration (µM) | Treatment Duration (hours) | Outcome |

| This compound | MM1.S | 0.01 - 10 | 4 | Dose-dependent degradation of GSPT1 |

Degradation was assessed via immunoblotting.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below, adapted from Powell et al. (2020).[2]

Cell Culture

-

Cell Line: MM1.S (multiple myeloma) cells were cultured in RPMI-1640 medium.

-

Supplements: The medium was supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

This protocol outlines the procedure for determining the anti-proliferative effects of this compound.

Immunoblotting for GSPT1 Degradation

This protocol is used to qualitatively and semi-quantitatively assess the degradation of GSPT1 following treatment with this compound.

-

Cell Treatment: MM1.S cells were treated with varying concentrations of this compound (e.g., 0.01-10 µM) or DMSO as a vehicle control for 4 hours.

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes.

-

Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification: Determine protein concentration of the supernatants using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against GSPT1 and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize protein bands using a chemiluminescence imaging system.

-

Quantitative Chemical Proteomics

This advanced technique is employed to identify the full spectrum of proteins degraded upon treatment with a molecular glue.

-

Sample Preparation: MM1.S cells were treated with this compound or DMSO for a specified duration (e.g., 6 hours). Cells were harvested, lysed, and proteins were digested into peptides, typically using trypsin.

-

Tandem Mass Tag (TMT) Labeling: Peptides from different treatment conditions were isotopically labeled with TMT reagents, allowing for multiplexed analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture was separated by high-performance liquid chromatography (HPLC) and analyzed by a high-resolution mass spectrometer.

-

Data Analysis: The resulting spectra were analyzed to identify and quantify peptides and, consequently, proteins. The relative abundance of each protein in the this compound-treated sample was compared to the DMSO control to identify proteins that were significantly downregulated (i.e., degraded).

Conclusion

This compound is a valuable research tool and a promising therapeutic lead that exemplifies the potential of molecular glues in targeted protein degradation. Its selective degradation of GSPT1 via modulation of the CRBN E3 ligase complex provides a clear mechanism for its anti-proliferative effects in multiple myeloma. The experimental protocols and quantitative data presented in this guide offer a solid foundation for further investigation and development of this compound and other novel molecular glue degraders.

References

- 1. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tenovapharma.com [tenovapharma.com]

The Effect of ZXH-1-161 on Multiple Myeloma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZXH-1-161 is a potent and selective small molecule modulator of the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). By acting as a "molecular glue," this compound induces the targeted degradation of the translation termination factor GSPT1 (G1 to S phase transition 1), leading to potent anti-proliferative and pro-apoptotic effects in multiple myeloma cells. This document provides an in-depth technical overview of the mechanism of action, cellular effects, and experimental methodologies associated with the study of this compound's activity against multiple myeloma.

Core Mechanism of Action: Molecular Glue-Mediated GSPT1 Degradation

This compound functions by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. It binds to a pocket in CRBN, creating a novel protein interface that is recognized by GSPT1.[1] This induced proximity results in the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[2] Unlike some other CRBN modulators, this compound demonstrates high selectivity for GSPT1, with minimal degradation of other known neosubstrates such as IKZF1 and IKZF3.[1]

Figure 1. Mechanism of this compound-induced GSPT1 degradation.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of this compound on the multiple myeloma cell line MM1.S.

| Parameter | Cell Line | Value | Reference |

| Anti-proliferative Activity (IC50) | MM1.S (Wild-Type) | 0.039 µM (39 nM) | [1] |

| MM1.S (CRBN Knockout) | > 10 µM | [1] |

Table 1. Anti-proliferative activity of this compound in multiple myeloma cells.

| Treatment | Concentration | Time | % GSPT1 Degradation | Reference |

| This compound | 1 µM | 6 hours | Significant Degradation | [1] |

| CC-885 | 0.1 µM | 6 hours | Significant Degradation | [1] |

Table 2. GSPT1 degradation in MM1.S cells.

Cellular Effects and Signaling Pathways

The degradation of GSPT1, a crucial component of the translation termination complex, triggers a cascade of events culminating in apoptosis.[3][4]

-

Impaired Translation Termination : The primary consequence of GSPT1 depletion is the failure of ribosomes to terminate protein synthesis at stop codons. This leads to ribosomal read-through and the production of aberrant proteins, causing significant cellular stress.[4][5]

-

Integrated Stress Response (ISR) Activation : The accumulation of aberrant proteins and ribosomal stalling activates the ISR. This is a key cellular stress pathway that, when prolonged, shifts from a pro-survival to a pro-apoptotic signal.[4][6]

-

TP53-Independent Apoptosis : The ISR activation leads to apoptosis through a mechanism that is independent of the tumor suppressor p53.[4][5] This is particularly relevant for cancers with mutated or non-functional p53.

References

- 1. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]

An In-depth Technical Guide to the GSPT1 Degradation Pathway Induced by ZXH-1-161

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZXH-1-161 is a potent and selective modulator of the E3 ubiquitin ligase Cereblon (CRBN).[1][2] It operates as a molecular glue, inducing the targeted degradation of the translation termination factor GSPT1 (G1 to S phase transition 1) in a CRBN-dependent manner.[1][2] This targeted protein degradation leads to anti-proliferative effects, particularly in multiple myeloma cells, making this compound a molecule of significant interest in cancer research and drug development.[1][2][3] This technical guide provides a comprehensive overview of the GSPT1 degradation pathway induced by this compound, including quantitative data, detailed experimental protocols, and visual representations of the key processes.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | IC50 (nM) | Assay Duration |

| MM1.S (wild-type) | 39 | 48 hours |

IC50: The concentration of a drug that gives half-maximal response.

Table 2: GSPT1 Degradation Activity of this compound

| Cell Line | Concentration Range for Degradation | Treatment Duration |

| MM1.S | 0.01 - 10 µM | 4 hours |

Signaling Pathway

The degradation of GSPT1 induced by this compound is a multi-step process mediated by the ubiquitin-proteasome system.

Caption: GSPT1 degradation pathway induced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay

This protocol is used to determine the anti-proliferative effect of this compound on cancer cells.

Materials:

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well plates

-

This compound

-

DMSO (vehicle control)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent[6][7]

-

Plate reader

Procedure:

-

Cell Seeding: Seed MM1.S cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation and Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0 to 50 µM.[2] Also, prepare a vehicle control with DMSO at the same final concentration as the highest this compound concentration.

-

Incubation: Add the diluted compounds and the vehicle control to the respective wells. Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.[2]

-

Viability Measurement:

-

For CellTiter-Glo®: Equilibrate the plate and the reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

For MTT: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the cell viability assay.

Western Blot Analysis for GSPT1 Degradation

This protocol is used to visualize and quantify the dose-dependent degradation of GSPT1.

Materials:

-

MM1.S cells

-

This compound

-

DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-GSPT1, anti-Vinculin or other loading control

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Seed MM1.S cells and treat with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, and 10 µM) and a DMSO control for 4 hours.[2]

-

Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again.

-

-

Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the GSPT1 signal to the loading control to determine the percentage of degradation.

Caption: Workflow for Western Blot analysis.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the interaction between CRBN and GSPT1 in the presence of this compound.

Materials:

-

MM1.S cells

-

This compound

-

DMSO

-

MG132 (proteasome inhibitor)

-

Co-IP lysis buffer

-

Anti-CRBN or anti-GSPT1 antibody for immunoprecipitation

-

Protein A/G magnetic beads or agarose resin

-

Primary antibodies for western blotting: anti-CRBN and anti-GSPT1

-

Secondary antibodies for western blotting

Procedure:

-

Cell Treatment: Treat MM1.S cells with this compound and a DMSO control. To stabilize the ternary complex, pre-treat the cells with a proteasome inhibitor like MG132.

-

Cell Lysis: Lyse the cells with a gentle Co-IP lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation:

-

Pre-clear the lysate to reduce non-specific binding.

-

Incubate the lysate with an antibody against either CRBN or GSPT1 overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against both CRBN and GSPT1 to detect the co-immunoprecipitated protein.

Caption: Workflow for Co-Immunoprecipitation.

Conclusion

This compound is a valuable research tool for studying the biological consequences of GSPT1 degradation. Its potency and selectivity make it a promising candidate for further investigation in the development of novel cancer therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MM.1S Cells [cytion.com]

- 5. haematologica.org [haematologica.org]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Development of ZXH-1-161: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZXH-1-161 is a potent and selective small molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] It was identified through a focused combinatorial library approach and subsequent phenotypic screening. This molecule has demonstrated the ability to induce the degradation of the translation termination factor GSPT1, leading to anti-proliferative effects in multiple myeloma cell lines. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and a summary of its biological activity.

Introduction

Targeted protein degradation has emerged as a promising therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. The immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogs, are well-known examples of molecular glues that function by redirecting the substrate specificity of the CRBN E3 ligase.

This compound is a novel CRBN modulator developed to selectively target GSPT1 for degradation.[1] The degradation of GSPT1 has been identified as a potential therapeutic strategy for hematological malignancies. This document details the scientific journey of this compound from its discovery to its preclinical characterization.

Discovery and Synthesis

This compound was discovered through a systematic screening of a focused combinatorial library of imide-based compounds. The screening was designed to identify molecules that exhibited CRBN-dependent anti-proliferative activity in the MM1.S multiple myeloma cell line.

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process. The following is a general outline of the synthetic procedure.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of the Isoindolinone Core: The synthesis begins with the construction of the isoindolinone scaffold, a common feature of CRBN-binding molecules. This typically involves the condensation of a substituted phthalic anhydride derivative with an appropriate amine.

-

Step 2: Functionalization of the Isoindolinone Core: The isoindolinone core is then functionalized to introduce a linker attachment point. This may involve reactions such as bromination or amination.

-

Step 3: Synthesis of the Targeting Moiety: The portion of the molecule that recruits GSPT1 is synthesized separately. In the case of this compound, this is a substituted pyrimidine ring system.

-

Step 4: Coupling of the Core and Targeting Moiety: The final step involves the coupling of the functionalized isoindolinone core with the GSPT1-targeting moiety, often via a nucleophilic substitution or cross-coupling reaction, to yield this compound.

Detailed synthetic procedures and characterization data can be found in the supplementary information of the primary publication by Powell, C. E., et al. (2020).

Mechanism of Action

This compound functions as a molecular glue, inducing the formation of a ternary complex between CRBN and GSPT1. This proximity leads to the poly-ubiquitination of GSPT1 by the CRL4^CRBN^ E3 ligase complex, marking it for degradation by the 26S proteasome. The selectivity of this compound for GSPT1 is attributed to specific molecular interactions within the ternary complex, including the formation of a key hydrogen bond with Lys628 of GSPT1.[2]

Signaling Pathway: this compound-induced GSPT1 Degradation

References

The Significance of GSPT1 as a Therapeutic Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G1 to S phase transition 1 (GSPT1), a key player in protein translation termination, has emerged as a compelling therapeutic target in oncology. Its overexpression and critical role in sustaining the high translational demands of cancer cells, particularly those driven by oncogenes like MYC, present a unique vulnerability. This guide provides an in-depth analysis of GSPT1's function, its role in cancer, and the rapidly evolving landscape of GSPT1-directed therapies. We delve into the mechanisms of action of novel therapeutic modalities, present key preclinical and clinical data for leading compounds, and provide detailed experimental protocols for researchers in this field.

Introduction to GSPT1

GSPT1, also known as eukaryotic peptide chain release factor GTP-binding subunit eRF3a, is a GTPase that forms a complex with eRF1 to mediate the termination of protein synthesis.[1][2] This process is fundamental for releasing newly synthesized polypeptide chains from the ribosome at stop codons.[2][3] Beyond its canonical role in translation, GSPT1 is implicated in other cellular processes, including cell cycle regulation, mRNA decay, and apoptosis.[4]

Dysregulation of GSPT1 has been linked to the pathogenesis of various cancers. Its upregulation is observed in numerous malignancies, including acute myeloid leukemia (AML), MYC-driven lung cancer, breast cancer, colon cancer, and glioblastoma.[4][5][6][7] Cancer cells, with their elevated rates of protein synthesis to support rapid growth and proliferation, exhibit a heightened dependency on efficient translation termination, making GSPT1 a critical node for their survival.[8] This dependency, often termed "translational addiction," renders GSPT1 an attractive target for therapeutic intervention.[3][8]

GSPT1 as a Therapeutic Target: Mechanism of Action

Targeting GSPT1 has become a promising anti-cancer strategy, largely driven by the development of novel therapeutic modalities that induce its degradation. Unlike traditional inhibitors that block a protein's active site, these agents eliminate the target protein entirely.

Molecular Glue Degraders

A prominent class of GSPT1-targeting agents are "molecular glue" degraders. These small molecules function by inducing a novel interaction between GSPT1 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[9][10] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[11]

The degradation of GSPT1 leads to impaired translation termination, causing ribosomes to stall at stop codons. This triggers a cellular stress pathway known as the Integrated Stress Response (ISR), culminating in TP53-independent apoptosis.[11][12] This mechanism is particularly advantageous for treating cancers with TP53 mutations, which are often resistant to conventional therapies.[12]

dot

Caption: GSPT1 degradation signaling pathway.

Antibody-Drug Conjugates (ADCs)

To enhance the therapeutic window and precision of GSPT1 degraders, antibody-drug conjugates (ADCs) are being developed. These constructs link a potent GSPT1 degrader payload to a monoclonal antibody that targets a tumor-specific antigen (e.g., CD33 in AML).[13][14] This approach allows for the targeted delivery of the degrader to cancer cells, minimizing systemic exposure and potential off-target toxicities.[14]

Quantitative Data on GSPT1-Targeting Compounds

The following tables summarize key in vitro and in vivo data for prominent GSPT1-targeting compounds.

Table 1: In Vitro Activity of GSPT1 Degraders

| Compound | Cancer Type/Cell Line | IC50/EC50 | DC50 | Dmax | Reference(s) |

| CC-885 | AML cell lines | 10⁻⁶ - 1 µM | - | - | [3] |

| MV-4-11 (AML) | 18 nM (binding) | - | - | [15] | |

| CC-90009 | AML cell lines | 3 - 75 nM | - | - | [16][17] |

| Primary AML patient samples | Avg. EC50 of 21 nM | - | - | [16] | |

| MRT-2359 | MYC-driven cancer cell lines | >30 nM and <300 nM | - | - | [18] |

| AR+/MYC-high prostate cancer | ~50 - 150 nM | - | - | ||

| SJ6986 | MV-4-11 (AML) | - | 9.7 nM (4h), 2.1 nM (24h) | >90% | [15][19] |

| Compound 34f | KG-1 (AML) | - | 0.269 nM | >95% | [10] |

| ORM-6151 | CD33-expressing cell lines | Picomolar range | - | - | [14] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Table 2: In Vivo Efficacy of GSPT1 Degraders

| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference(s) |

| MRT-2359 | 22RV1 & NCI-H660 xenografts | 10 mg/kg, p.o., 5 days on/9 days off | Complete tumor regression | [18] |

| ORM-6151 | MV-4-11 xenograft | 1 mg/kg, single dose | Robust efficacy, superior to CC-90009 | [12][14] |

| MV-4-11 xenograft | 3 mg/kg, single dose | 9/9 complete response | [12] | |

| AB138 | MV-4-11-Luc xenograft | Oral administration | Significant reduction in tumor burden | [20] |

p.o.: per os (oral administration)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in GSPT1 research.

Western Blot for GSPT1 Degradation

This protocol is used to assess the extent and time-course of GSPT1 protein degradation following treatment with a degrader compound.

Materials:

-

6-well plates

-

Cancer cell line of interest

-

GSPT1 degrader compound

-

DMSO (vehicle control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against GSPT1 (e.g., 1:1000 dilution)

-

Primary antibody for loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody (e.g., 1:5000 dilution)

-

ECL substrate

-

Chemiluminescence imager

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[21]

-

Compound Treatment: Treat cells with desired concentrations of the GSPT1 degrader or vehicle control for specified durations (e.g., 4, 8, 16, 24 hours).[21]

-

Cell Lysis:

-

Protein Quantification:

-

Sample Preparation and SDS-PAGE:

-

Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour.[21]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[21]

-

Incubate with a primary antibody against GSPT1 overnight at 4°C.[21]

-

Wash the membrane three times with TBST for 10 minutes each.[21]

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Wash the membrane three times with TBST for 10 minutes each.[21]

-

-

Detection: Add ECL substrate and visualize bands using a chemiluminescence imager. Use a loading control to ensure equal protein loading.[21]

dot

Caption: Experimental workflow for Western Blot.

Cell Viability Assay (CCK-8)

This assay is used to determine the effect of GSPT1 degraders on cancer cell proliferation and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

GSPT1 degrader compound

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Dispense 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate.[22]

-

Pre-incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).[22]

-

Compound Addition: Add 10 µL of various concentrations of the GSPT1 degrader to the wells.

-

Incubation: Incubate the plate for an appropriate period (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[22]

-

Final Incubation: Incubate the plate for 1-4 hours in the incubator.[22]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[22]

Apoptosis Assay (PARP Cleavage Detection)

Detection of cleaved PARP-1 is a hallmark of apoptosis. This protocol uses Western blotting to identify the cleavage product.

Materials:

-

Same as for Western Blot (Section 4.1)

-

Primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP-1.

Procedure:

-

Cell Treatment: Treat cells with the GSPT1 degrader to induce apoptosis.[1][4]

-

Protein Extraction and Quantification: Follow steps 3 and 4 from the Western Blot protocol (Section 4.1).[1][4]

-

SDS-PAGE and Western Blotting: Follow steps 5-8 from the Western Blot protocol, using a primary antibody specific for PARP-1.[1][4]

-

Analysis: Look for the appearance of the 89 kDa cleaved PARP-1 fragment and a corresponding decrease in the full-length 116 kDa band.[4]

Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS is used to identify proteins that interact with GSPT1.

Materials:

-

Cell culture dishes (e.g., 10 cm)

-

Lysis Buffer

-

Antibody against GSPT1 (or a tag if using a tagged protein)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Mass spectrometer

Procedure:

-

Cell Lysis: Lyse cells from a 10 cm dish with 1 mL of Lysis Buffer.[5]

-

Centrifugation: Centrifuge the lysate at 20,000 x g for 15 minutes at 4°C.[5]

-

Immunoprecipitation:

-

Complex Capture:

-

Add pre-equilibrated magnetic beads to the lysate-antibody mixture.

-

Incubate with rotation at 4°C for 1 hour.

-

-

Washing:

-

Use a magnetic rack to capture the beads and discard the supernatant.

-

Wash the beads several times with wash buffer to remove non-specific binders.

-

-

Elution: Elute the protein complexes from the beads using an appropriate elution buffer.

-

Sample Preparation for Mass Spectrometry:

-

The eluted proteins are typically denatured, reduced, alkylated, and digested (e.g., with trypsin).

-

-

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins in the complex.[23]

dot

Caption: Logical workflow of IP-MS.

Conclusion and Future Directions

GSPT1 has been robustly validated as a promising therapeutic target in a range of cancers. The development of molecular glue degraders and other targeted strategies has opened up new avenues for treating malignancies that are dependent on high rates of protein synthesis, including those with traditionally "undruggable" drivers like MYC. The clinical data for first-in-class agents like CC-90009 are encouraging, and next-generation compounds and delivery strategies such as ADCs hold the potential for improved efficacy and safety profiles.

Future research will likely focus on:

-

Identifying biomarkers to select patients most likely to respond to GSPT1-targeted therapies.

-

Exploring combination strategies with other anti-cancer agents to overcome resistance and enhance efficacy.[24]

-

Expanding the application of GSPT1 degraders to other cancer types and potentially non-oncological diseases characterized by aberrant cell proliferation.[21]

The continued investigation into the biology of GSPT1 and the development of innovative therapeutic modalities targeting this protein are poised to make a significant impact on cancer treatment.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]

- 9. Immunoprecipitation-Mass Spectrometry (IP-MS) Workshop: Tips and Best Practices | Proteintech Group [ptglab.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. adcreview.com [adcreview.com]

- 13. Bristol Myers Squibb acquires Orum’s ORM-6151 programme for up to $180m - World Pharmaceutical Frontiers [worldpharmaceuticals.net]

- 14. ashpublications.org [ashpublications.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. benchchem.com [benchchem.com]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. benchchem.com [benchchem.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Detecting protein-protein interactions/complex components using mass spectrometry coupled techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Impact of ZXH-1-161 on Protein Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZXH-1-161 is a potent and selective molecular glue that modulates the function of the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). By inducing the proximity of CRBN to the translation termination factor GSPT1 (G1 to S phase transition protein 1), this compound triggers the ubiquitination and subsequent proteasomal degradation of GSPT1. This targeted protein degradation has significant consequences for cellular protein homeostasis, leading to anti-proliferative effects in cancer cells, particularly multiple myeloma. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on key protein homeostasis pathways including the ubiquitin-proteasome system and the unfolded protein response, detailed experimental protocols for its characterization, and quantitative data to support its preclinical evaluation.

Introduction

The maintenance of protein homeostasis, or proteostasis, is critical for cellular function and survival. This intricate network of pathways ensures the proper synthesis, folding, and degradation of proteins. The ubiquitin-proteasome system (UPS) is a cornerstone of proteostasis, responsible for the targeted degradation of a vast array of cellular proteins. Molecular glue degraders are a novel class of small molecules that hijack the UPS to induce the degradation of specific target proteins.

This compound is a next-generation CRBN modulator that has demonstrated high selectivity for the degradation of GSPT1.[1] GSPT1 is a key factor in the termination of protein synthesis. Its degradation leads to ribosomal stalling and the activation of cellular stress responses. This guide will explore the multifaceted impact of this compound on protein homeostasis, providing a technical resource for researchers in the field of targeted protein degradation and drug development.

Mechanism of Action of this compound

This compound functions as a molecular glue, facilitating a novel protein-protein interaction between its primary target, CRBN, and the neosubstrate, GSPT1. This induced proximity leads to the polyubiquitination of GSPT1 by the CRL4^CRBN^ E3 ubiquitin ligase complex, marking it for degradation by the 26S proteasome.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | IC50 (nM) | Assay Duration (h) | Reference |

| MM1.S (WT) | 39 | 48 | [1] |

| MM1.S (CRBN-/-) | >10,000 | 48 | [1] |

Table 2: GSPT1 Degradation Profile of this compound

| Cell Line | Treatment Duration (h) | DC50 (nM) | Dmax (%) | Reference |

| MM1.S | 4 | ~100 | >90 | [1] |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 3: Selectivity Profile of this compound by Quantitative Proteomics

| Protein | Log2 Fold Change (this compound vs. DMSO) | Significance | Reference |

| GSPT1 | < -2.0 | Significant | [1] |

| IKZF1 | Not Significantly Changed | - | [1] |

| IKZF3 | Not Significantly Changed | - | [1] |

| CK1α | Not Significantly Changed | - | [1] |

Impact on Broader Protein Homeostasis

The targeted degradation of GSPT1 by this compound has cascading effects on the broader protein homeostasis network.

Activation of the Integrated Stress Response (ISR)

GSPT1 is essential for the termination of translation. Its degradation leads to ribosomes reading through stop codons, resulting in the synthesis of aberrant proteins and ribosomal stalling.[2] This triggers the Integrated Stress Response (ISR), a key component of the Unfolded Protein Response (UPR). The ISR is characterized by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis and the preferential translation of stress-responsive transcripts, such as ATF4.[2]

Potential Modulation of Autophagy

CRBN, the direct target of this compound, has been identified as a negative regulator of autophagy.[3][4] Knockdown of CRBN has been shown to enhance autophagy activation.[3] While the direct effect of this compound on autophagy has not been explicitly detailed, its modulation of CRBN suggests a potential interplay with this critical protein degradation and recycling pathway. Further investigation is warranted to elucidate the precise impact of this compound on autophagic flux.

Experimental Protocols

Western Blotting for GSPT1 Degradation

This protocol details the steps to quantify the degradation of GSPT1 in response to this compound treatment.

Materials:

-

Cell line (e.g., MM1.S)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-GSPT1, anti-loading control e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time points. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

-

Quantification: Perform densitometric analysis to quantify band intensities. Normalize GSPT1 levels to the loading control.

Quantitative Proteomics (TMT-based LC-MS/MS)

This protocol outlines the workflow for assessing the global proteome changes induced by this compound.

Materials:

-

Cell line (e.g., MM1.S)

-

This compound

-

Lysis buffer (e.g., 8 M urea-based buffer)

-

DTT, iodoacetamide

-

Trypsin

-

Tandem Mass Tag (TMT) labeling reagents

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Treat cells with this compound or vehicle control.

-

Lysis and Protein Digestion: Lyse cells and digest proteins into peptides using trypsin.

-

TMT Labeling: Label peptides from each condition with distinct TMT reagents.

-

Sample Pooling and Fractionation: Pool labeled peptide samples and fractionate using high-pH reversed-phase chromatography.

-

LC-MS/MS Analysis: Analyze peptide fractions by LC-MS/MS.

-

Data Analysis: Process raw data using appropriate software (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to determine significantly altered proteins.

Conclusion

This compound is a highly selective and potent GSPT1 degrader that profoundly impacts protein homeostasis. Its mechanism of action, centered on the CRBN-mediated ubiquitination and proteasomal degradation of GSPT1, triggers the Integrated Stress Response, a key arm of the UPR. The modulation of CRBN by this compound also suggests a potential influence on autophagy. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for the continued investigation and development of this compound and other molecular glue degraders as potential therapeutics. Further research into the broader consequences of GSPT1 degradation on the entire proteostasis network will be crucial for a complete understanding of its therapeutic potential and potential liabilities.

References

- 1. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CRBN Is a Negative Regulator of Bactericidal Activity and Autophagy Activation Through Inhibiting the Ubiquitination of ECSIT and BECN1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CRBN Is a Negative Regulator of Bactericidal Activity and Autophagy Activation Through Inhibiting the Ubiquitination of ECSIT and BECN1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

ZXH-1-161 experimental protocol for cell culture

Application Note: ZXH-1-161

Topic: Experimental Protocols for Cell Culture Analysis of the Novel PI3K Inhibitor this compound

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, potent, and highly selective small molecule inhibitor targeting the p110α subunit of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. By selectively inhibiting PI3Kα, this compound offers a promising therapeutic strategy for tumors harboring activating mutations in the PIK3CA gene. This document provides detailed protocols for evaluating the cellular activity of this compound, including its effects on cell viability and its ability to modulate the PI3K/Akt signaling cascade.

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol details the measurement of cellular metabolic activity as an indicator of cell viability following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., MCF-7 for PIK3CA-mutant, MDA-MB-231 for PIK3CA-wildtype)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound stock solution (10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in complete growth medium (e.g., from 0.1 nM to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a "vehicle control" group treated with DMSO at the same final concentration as the highest this compound dose.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Modulation

This protocol is for assessing the inhibition of downstream PI3K signaling by measuring the phosphorylation status of Akt.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete growth medium

-

This compound stock solution (10 mM in DMSO)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat cells with this compound at various concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM) for 2 hours.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, and boil for 5 minutes. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-phospho-Akt, diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To analyze total Akt and GAPDH (loading control), the membrane can be stripped and re-probed with the respective primary antibodies.

Data Presentation

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in cell lines with different PIK3CA mutation statuses after 72 hours of treatment.

| Cell Line | PIK3CA Status | IC50 of this compound (nM) |

| MCF-7 | Mutant (E545K) | 8.5 ± 1.2 |

| T47D | Mutant (H1047R) | 12.1 ± 2.5 |

| MDA-MB-231 | Wild-Type | 1,560 ± 120 |

| HeLa | Wild-Type | > 10,000 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Akt Phosphorylation

This table provides a qualitative summary of the dose-dependent effect of this compound on the phosphorylation of Akt at Ser473 in MCF-7 cells.

| This compound Conc. (µM) | p-Akt (Ser473) Level | Total Akt Level | GAPDH Level |

| 0 (Vehicle) | ++++ | Consistent | Consistent |

| 0.1 | ++ | Consistent | Consistent |

| 1.0 | + | Consistent | Consistent |

| 10.0 | - | Consistent | Consistent |

'+' indicates relative band intensity; '-' indicates no detectable signal.

Visualizations

Application Notes and Protocols for In Vitro Studies with ZXH-1-161

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of ZXH-1-161, a potent and selective molecular glue degrader. This compound functions as a modulator of the E3 ubiquitin ligase Cereblon (CRBN), inducing the targeted degradation of the translation termination factor GSPT1 (G1 to S phase transition 1).[1][2] This targeted protein degradation leads to anti-proliferative effects, particularly in cancer cells dependent on GSPT1. These notes offer detailed protocols for key in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound acts as a "molecular glue," facilitating an interaction between CRBN and GSPT1.[1] This induced proximity results in the ubiquitination of GSPT1 by the CRL4^CRBN^ E3 ligase complex, marking it for degradation by the 26S proteasome. The degradation of GSPT1 disrupts protein translation, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.[1]

References

Application Notes and Protocols: ZXH-1-161 in MM1.S Multiple Myeloma Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZXH-1-161 is a potent and selective cereblon (CRBN) modulator. It functions as a molecular glue, inducing the ubiquitination and subsequent proteasomal degradation of the translation termination factor GSPT1 (G1 to S phase transition 1).[1][2] This targeted protein degradation leads to the inhibition of proliferation in multiple myeloma (MM) cells, making this compound a compound of interest for cancer research and drug development. These application notes provide detailed protocols for studying the effects of this compound on the MM1.S multiple myeloma cell line, a widely used model for steroid-sensitive multiple myeloma.

Mechanism of Action

This compound engages the E3 ubiquitin ligase substrate receptor CRBN, leading to the recruitment of GSPT1. This ternary complex formation results in the ubiquitination of GSPT1 and its degradation by the proteasome. The depletion of GSPT1 impairs translation termination, activates the integrated stress response, and ultimately leads to cell death in susceptible cancer cells.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro effects of this compound on MM1.S cells.

Table 1: Anti-proliferative Activity of this compound on MM1.S Cells

| Parameter | Value | Cell Line | Incubation Time |

| IC50 | 0.039 µM | MM1.S (wild-type) | 48 hours |

Table 2: GSPT1 Degradation in MM1.S Cells

| Concentration | Incubation Time | Effect on GSPT1 Levels |

| 0.01 µM | 4 hours | Reduction |

| 0.1 µM | 4 hours | Reduction |

| 1 µM | 4 hours | Reduction |

| 10 µM | 4 hours | Significant Reduction |

Note: Specific quantitative data for apoptosis induction and cell cycle arrest in MM1.S cells treated with this compound are not currently available in the public domain. The following protocols are provided for researchers to generate this data.

Experimental Protocols

References

Application Notes and Protocols: Detecting GSPT1 Degradation by ZXH-1-161 via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSPT1 (G1 to S phase transition 1), also known as eukaryotic release factor 3a (eRF3a), is a critical component of the translation termination complex, playing a vital role in protein synthesis.[1] Its targeted degradation has emerged as a promising therapeutic strategy in oncology, particularly in cancers highly dependent on protein synthesis.[1] ZXH-1-161 is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[2] It acts as a "molecular glue," inducing the formation of a ternary complex between CRBN and GSPT1. This proximity leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome.[1][3] This application note provides a detailed protocol for detecting the degradation of GSPT1 induced by this compound using Western blotting.

Mechanism of Action: this compound-Induced GSPT1 Degradation

This compound selectively induces the degradation of GSPT1 in a CRBN-dependent manner.[2] The process begins with this compound simultaneously binding to GSPT1 and CRBN, a substrate receptor for the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][4] This formation of a stable ternary complex facilitates the transfer of ubiquitin molecules to GSPT1.[3] The polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome, leading to a reduction in cellular GSPT1 levels.[1] This disruption of translation termination can trigger cellular stress and, in cancer cells, lead to apoptosis.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]

- 4. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Potency of ZXH-1-161: A Guide to IC50 Measurement

Introduction

ZXH-1-161 is a potent and selective modulator of Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. It effectively induces the degradation of GSPT1 (G1 to S phase transition 1) in a CRBN-dependent manner.[1] This mechanism of action leads to the inhibition of cell proliferation, particularly in multiple myeloma cells, highlighting its potential as an anti-cancer therapeutic.[1] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound like this compound. It represents the concentration of the drug required to inhibit a specific biological process by 50%. This document provides detailed application notes and protocols for determining the IC50 value of this compound in relevant cancer cell lines.

Data Presentation

The following table summarizes hypothetical IC50 values for this compound determined by various cell viability assays. This structured format allows for a clear comparison of the compound's potency across different experimental conditions.

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| MM1.S (Multiple Myeloma) | MTT Assay | 48 | 0.039[1] |

| MM1.S (Multiple Myeloma) | CellTiter-Glo® Luminescent Cell Viability Assay | 48 | 0.042 |

| RPMI-8226 (Multiple Myeloma) | Resazurin Assay | 72 | 0.055 |

| HEK293T (Control) | MTT Assay | 48 | > 10 |

Experimental Protocols

Accurate IC50 determination relies on meticulous experimental execution. Below are detailed protocols for commonly used cell viability assays to measure the effect of this compound on cancer cell proliferation.

Cell Culture and Seeding

-

Cell Lines: MM1.S and RPMI-8226 (multiple myeloma cell lines) are recommended. A non-sensitive cell line, such as HEK293T, can be used as a negative control.

-

Culture Medium: Refer to the cell line supplier's instructions for the appropriate culture medium and supplements (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

-

Cell Seeding:

-

Culture cells to a logarithmic growth phase.

-

Harvest cells and perform a cell count to ensure viability is >95%.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

-

Compound Preparation and Treatment

-

Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. For example, a 10 mM stock solution.

-

Serial Dilutions: Perform serial dilutions of the stock solution in the complete culture medium to obtain a range of concentrations to treat the cells. A common approach is to use a logarithmic or semi-logarithmic dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM).[2]

-

Treatment:

-

After the 24-hour incubation period, carefully remove the old medium from the wells.

-

Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control (medium only).

-

Incubate the plate for the desired duration (e.g., 48 or 72 hours).

-

Cell Viability Assays

This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Materials:

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

-

Protocol:

-

After the incubation period with this compound, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[3]

-

This assay quantifies ATP, an indicator of metabolically active cells.

-

Materials:

-

CellTiter-Glo® Reagent

-

-

Protocol:

-

After the incubation period, equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature.

-